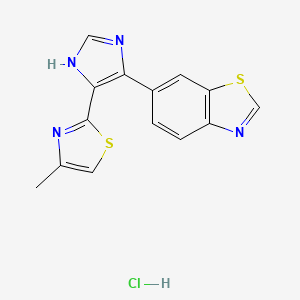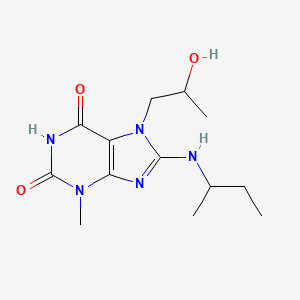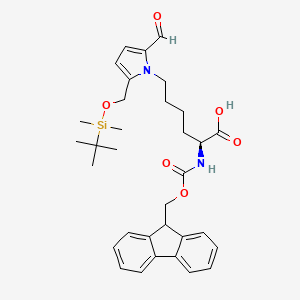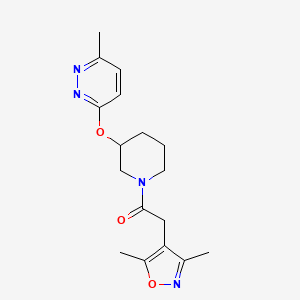
TP-0427736 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TP-0427736 hydrochloride is a useful research compound. Its molecular formula is C14H11ClN4S2 and its molecular weight is 334.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TP-0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity . The inhibitory effect of this compound on ALK5 is 300-fold higher than its effect on ALK3 . ALK5 is a type of transforming growth factor-beta (TGF-β) receptor, which plays a crucial role in cell growth and differentiation .
Mode of Action
This compound interacts with its target, ALK5, by inhibiting its kinase activity . This inhibition prevents the phosphorylation of Smad2/3 in A549 cells induced by TGF-β1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β/Smad pathway . By inhibiting ALK5, this compound prevents the phosphorylation of Smad2/3, which are key components of the TGF-β/Smad signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation .
Result of Action
The inhibition of ALK5 kinase activity and subsequent prevention of Smad2/3 phosphorylation by this compound results in a decrease in the growth inhibition of human outer root sheath cells . This suggests that this compound could potentially be used for the research of conditions such as androgenic alopecia (AGA), where the growth of certain cells is undesirably inhibited .
Biochemical Analysis
Biochemical Properties
TP-0427736 hydrochloride selectively inhibits ALK5, a type I receptor of the TGF-β family . It also inhibits the phosphorylation of Smad2/3 in A549 cells . This suggests that this compound interacts with these proteins and influences their activities.
Cellular Effects
This compound has been shown to decrease the growth inhibition of human outer root sheath cells . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ALK5 kinase activity and the subsequent inhibition of Smad2/3 phosphorylation . This could lead to changes in gene expression and cellular function.
Properties
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPLYNIVZJPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
![4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2952167.png)
![1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene](/img/structure/B2952168.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B2952173.png)
